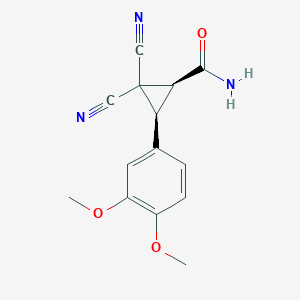
(1S,3S)-2,2-dicyano-3-(3,4-dimethoxyphenyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-2,2-ジシアノ-3-(3,4-ジメトキシフェニル)シクロプロパンカルボンアミドは、2つのシアノ基と3,4-ジメトキシフェニル基を特徴とするシクロプロパン誘導体です。
2. 合成方法
合成経路と反応条件: (1S,3S)-2,2-ジシアノ-3-(3,4-ジメトキシフェニル)シクロプロパンカルボンアミドの合成は、通常、適切な前駆体のシクロプロパン化を伴います。一般的な方法の1つは、3,4-ジメトキシベンズアルデヒドをマロンニトリルと塩基の存在下で反応させ、その後環化し、続いてアミドを形成することです。反応条件には、通常、エタノールまたはメタノールなどの溶媒と、ナトリウムエトキシドなどの触媒の使用が含まれます。
工業生産方法: この化合物の工業生産には、同様の合成経路が採用される場合がありますが、より大規模に行われます。反応条件、例えば温度、圧力、触媒濃度を最適化することは、高い収率と純度を達成するために重要です。連続フロー反応器と自動合成システムを使用して、効率とスケーラビリティを向上させることができます。
反応の種類:
酸化: この化合物は、特にメトキシ基で酸化反応を起こすことができ、キノンまたは他の酸化された誘導体を生成します。
還元: シアノ基を還元すると、第一アミンが生成され、さらに反応してさまざまな誘導体を形成できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたはクロム酸などの試薬を酸性条件下で使用します。
還元: 炭素上のパラジウムまたは水素化リチウムアルミニウムを用いた水素化を行います。
置換: ルイス酸触媒の存在下で、臭素などのハロゲン化剤または塩素化剤を使用します。
主な生成物:
酸化: キノンまたはメトキシ置換フェノール。
還元: 第一アミンまたは他の還元された誘導体。
置換: ハロゲン化芳香族化合物または他の置換された誘導体。
4. 科学研究への応用
化学: この化合物は、有機合成、特に生物活性を有する可能性のある新しいシクロプロパン含有分子の開発において、構成単位として使用されます。
生物学: 生物学的研究では、シクロプロパン環とその生物学的巨大分子との相互作用を含む酵素触媒反応を研究するためのプローブとして役立ちます。
産業: 産業部門では、この化合物は、機械的および熱的特性が強化されたポリマーや樹脂などの先進材料の合成に使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S)-2,2-dicyano-3-(3,4-dimethoxyphenyl)cyclopropanecarboxamide typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent amide formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the cyano groups can yield primary amines, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or methoxy-substituted phenols.
Reduction: Primary amines or other reduced derivatives.
Substitution: Halogenated aromatic compounds or other substituted derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new cyclopropane-containing molecules with potential biological activity.
Biology: In biological research, it serves as a probe to study enzyme-catalyzed reactions involving cyclopropane rings and their interactions with biological macromolecules.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and resins, with enhanced mechanical and thermal properties.
作用機序
(1S,3S)-2,2-ジシアノ-3-(3,4-ジメトキシフェニル)シクロプロパンカルボンアミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。シクロプロパン環は反応性部分として作用し、標的分子の共有結合または非共有結合に関与することができます。シアノ基と芳香族環の存在は、さらにその結合親和性と特異性を調節します。
類似の化合物:
- (1S,3S)-3-アミノ-3-(3,4-ジメトキシフェニル)シクロブタン-1-オール
- (3,4-ジメトキシフェニル)[(1S,3S,4R)-3,4-ジメチルシクロヘキシル]メタノン
- 3-(1S,3S)-3-{[2-(3,4-ジメトキシフェニル)エチルアミノ}シクロヘキシル]-7,8-ジメトキシ-1,3,4,5-テトラヒドロ-2H-3-ベンザゼピン-2-オン
独自性: 類似の化合物と比較して、(1S,3S)-2,2-ジシアノ-3-(3,4-ジメトキシフェニル)シクロプロパンカルボンアミドは、2つのシアノ基とシクロプロパン環の特定の配置の存在によってユニークです。
類似化合物との比較
- (1S,3S)-3-Amino-3-(3,4-dimethoxyphenyl)cyclobutan-1-ol
- (3,4-Dimethoxyphenyl)[(1S,3S,4R)-3,4-dimethylcyclohexyl]methanone
- 3-(1S,3S)-3-{[2-(3,4-Dimethoxyphenyl)ethylamino}cyclohexyl]-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Uniqueness: Compared to similar compounds, (1S,3S)-2,2-dicyano-3-(3,4-dimethoxyphenyl)cyclopropanecarboxamide is unique due to the presence of two cyano groups and the specific configuration of the cyclopropane ring
特性
分子式 |
C14H13N3O3 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC名 |
(1S,3S)-2,2-dicyano-3-(3,4-dimethoxyphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-19-9-4-3-8(5-10(9)20-2)11-12(13(17)18)14(11,6-15)7-16/h3-5,11-12H,1-2H3,(H2,17,18)/t11-,12-/m1/s1 |
InChIキー |
KMNXAZZVZJGUGB-VXGBXAGGSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)[C@@H]2[C@@H](C2(C#N)C#N)C(=O)N)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2C(C2(C#N)C#N)C(=O)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11486599.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11486608.png)
![1,1'-[6-(3,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11486610.png)
![N-(2-chlorobenzyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486621.png)
![Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoro-2-(2-phenylacetamido)propanoate](/img/structure/B11486631.png)
![1-(methylsulfonyl)-N-[2-(naphthalen-2-yloxy)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B11486635.png)
![1-benzyl-5-(methoxymethyl)-7-methyl-2-(4-methylphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11486642.png)
![1-[2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11486643.png)
![1,3-dimethyl-7-(thiophen-2-yl)-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486647.png)
![ethyl 4-[1,3-dimethyl-2,4-dioxo-7-(thiophen-2-yl)-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B11486662.png)
![N-(2-{[(4-tert-butylphenyl)carbonyl]amino}ethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486668.png)
![9-[(2-fluorophenyl)methyl]-6-(3-nitrophenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11486671.png)
![7-Amino-3-(4-bromophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11486684.png)
![2-[4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11486688.png)
